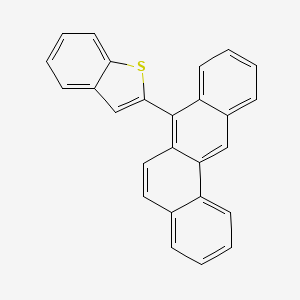

2-Benzo(a)anthracen-7-yl-1-benzothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzo(a)anthracen-7-yl-1-benzothiophene is an organic compound with the molecular formula C26H16S This compound is characterized by the fusion of a benzothiophene ring with a benzo(a)anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzo(a)anthracen-7-yl-1-benzothiophene typically involves the following steps:

Formation of Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride under acidic conditions.

Coupling with Benzo(a)anthracene: The benzothiophene ring is then coupled with benzo(a)anthracene through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as column chromatography, are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzo(a)anthracen-7-yl-1-benzothiophene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or aromatic rings.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced aromatic rings, hydrogenated products.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Benzo(a)anthracen-7-yl-1-benzothiophene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromaticity and electronic effects.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism by which 2-Benzo(a)anthracen-7-yl-1-benzothiophene exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it can interact with cellular proteins, influencing signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.

Dibenzothiophene: A sulfur-containing aromatic compound with similar structural features.

Anthracene: A simpler polycyclic aromatic hydrocarbon used in various chemical applications.

Uniqueness

2-Benzo(a)anthracen-7-yl-1-benzothiophene is unique due to its specific fusion of benzothiophene and benzo(a)anthracene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry, particularly in the development of novel materials and pharmaceuticals.

Biological Activity

2-Benzo(a)anthracen-7-yl-1-benzothiophene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in cancer research and toxicology. Understanding the biological activity of this compound is critical for assessing its implications in environmental health and pharmacology.

- Molecular Formula : C19H12S

- Molecular Weight : 284.36 g/mol

- CAS Number : Not widely reported, indicating limited commercial availability.

The biological activity of this compound is primarily attributed to its interaction with cellular mechanisms that lead to oxidative stress and DNA damage. Similar compounds, such as benzo[a]pyrene, have been shown to form DNA adducts, which can initiate carcinogenesis through mutagenic pathways.

1. Carcinogenic Potential

Research indicates that PAHs like this compound may exhibit carcinogenic properties. Studies have shown that exposure to related compounds can lead to tumor formation in animal models. For instance, benzo[a]pyrene has been linked to increased incidences of lung and skin cancers in rodents when administered via various routes (intrapulmonary injection and topical application) .

2. Neurotoxicity

Recent studies have demonstrated that PAHs can induce neurodegeneration. A study involving anthracene and benz[a]anthracene showed that these compounds reduced neuronal cell viability significantly, suggesting a similar potential for this compound . The mechanism involves oxidative stress leading to neuronal injury, characterized by decreased activities of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical for neurotransmitter regulation.

3. Oxidative Stress Induction

The compound's ability to induce oxidative stress has been documented through various biochemical assays. Increased levels of reactive oxygen species (ROS) and alterations in antioxidant enzyme activities (e.g., catalase and glutathione-S-transferase) were observed following exposure to PAHs . This oxidative stress contributes to cellular damage and may promote cancer development.

Case Study 2: Neurotoxicity Assessment

A recent investigation into the neurotoxic effects of PAHs revealed significant reductions in cell viability in mouse hippocampal neuronal cells treated with anthracene and benz[a]anthracene at concentrations ranging from 25 µM to 125 µM . These findings highlight the potential neurotoxic effects of PAHs, which could extend to this compound given its structural similarities.

Comparative Analysis with Related Compounds

| Compound Name | Carcinogenicity | Neurotoxicity | Mechanism of Action |

|---|---|---|---|

| Benzo[a]pyrene | High | Moderate | DNA adduct formation |

| Benz[c]acridine | Moderate | Low | Oxidative stress |

| Anthracene | Moderate | High | Oxidative stress, neuronal injury |

| This compound | Unknown | Potentially High | Oxidative stress (hypothesized) |

Properties

CAS No. |

5691-34-9 |

|---|---|

Molecular Formula |

C26H16S |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

2-benzo[a]anthracen-7-yl-1-benzothiophene |

InChI |

InChI=1S/C26H16S/c1-4-10-20-17(7-1)13-14-22-23(20)15-18-8-2-5-11-21(18)26(22)25-16-19-9-3-6-12-24(19)27-25/h1-16H |

InChI Key |

PUKTVQWSIXMMPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC6=CC=CC=C6S5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.